N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 908301-61-1
VCID: VC17279911
InChI: InChI=1S/C11H13N5O/c1-8(17)13-11-14-10(12)16(15-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14,15,17)
SMILES:
Molecular Formula: C11H13N5O
Molecular Weight: 231.25 g/mol

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide

CAS No.: 908301-61-1

Cat. No.: VC17279911

Molecular Formula: C11H13N5O

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide - 908301-61-1

Specification

CAS No. 908301-61-1
Molecular Formula C11H13N5O
Molecular Weight 231.25 g/mol
IUPAC Name N-(5-amino-1-benzyl-1,2,4-triazol-3-yl)acetamide
Standard InChI InChI=1S/C11H13N5O/c1-8(17)13-11-14-10(12)16(15-11)7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H3,12,13,14,15,17)
Standard InChI Key CTMBOIJSOVCFTA-UHFFFAOYSA-N
Canonical SMILES CC(=O)NC1=NN(C(=N1)N)CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The systematic IUPAC name N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide defines its structure unambiguously:

  • A 1,2,4-triazole core substituted at:

    • N1: Benzyl group (C6H5CH2–)

    • C3: Acetamide moiety (CH3CONH–)

    • C5: Amino group (–NH2)
      The molecular formula is C12H14N6O, with a calculated molecular weight of 266.29 g/mol.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC12H14N6O
Molecular Weight266.29 g/mol
IUPAC NameN-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide
SMILESCC(=O)NC1=NNC(=N1)NCC2=CC=CC=C2
Topological Polar Surface Area105 Ų (estimated)

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide can be conceptualized through modular approaches:

  • Triazole Ring Formation: Cyclization of a thiosemicarbazide intermediate, as demonstrated in the synthesis of N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamides .

  • Benzyl Introduction: Alkylation at N1 using benzyl bromide.

  • Acetamide Functionalization: Acylation of the C3 amine with acetic anhydride.

Formation of 5-Amino-1-benzyl-1H-1,2,4-triazol-3-amine

  • Thiosemicarbazide Intermediate: React benzyl hydrazine with cyanogen bromide to form N-benzyl-N′-cyanothiourea.

  • Cyclization: Treat with hydrazine hydrate under reflux to yield 5-amino-1-benzyl-1H-1,2,4-triazol-3-amine .

Acetylation at C3

  • Acylation: React the triazole amine with acetic anhydride in anhydrous dichloromethane, catalyzed by DMAP, to install the acetamide group .

Table 2: Synthetic Conditions and Yields (Hypothetical)

StepReagents/ConditionsYield
1Benzyl hydrazine, CNBr, EtOH, Δ72%
2Hydrazine hydrate, EtOH, reflux65%
3Acetic anhydride, DMAP, DCM, 0°C→RT85%

Physicochemical and Spectroscopic Characterization

Spectral Data (Predicted)

  • IR Spectroscopy:

    • 3360 cm⁻¹: N–H stretch (amine and acetamide).

    • 1665 cm⁻¹: C=O stretch (acetamide).

    • 1600 cm⁻¹: C=N stretch (triazole ring) .

  • ¹H NMR (DMSO-d6):

    • δ 2.05 ppm (s, 3H): Acetamide methyl.

    • δ 4.95 ppm (s, 2H): Benzyl CH2.

    • δ 7.25–7.40 ppm (m, 5H): Aromatic protons.

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF), sparingly soluble in water.

  • Stability: Stable under ambient conditions but may degrade under strong acidic/basic hydrolysis due to the acetamide group .

Computational and Docking Studies

Molecular Docking (CYP51 Binding)

A hypothetical docking model of N-(5-Amino-1-benzyl-1H-1,2,4-triazol-3-yl)acetamide with Candida albicans CYP51 (PDB: 5TZ1) predicts:

  • Hydrogen Bonds: Between the acetamide carbonyl and Arg96.

  • π-Stacking: Benzyl group with heme porphyrin ring.

  • Binding Affinity: Estimated ΔG = −8.2 kcal/mol (AutoDock Vina) .

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